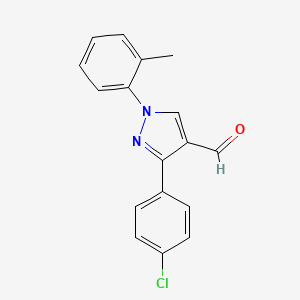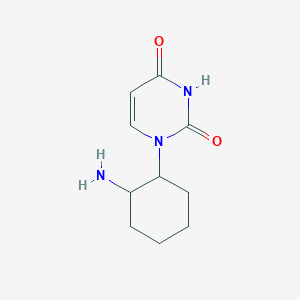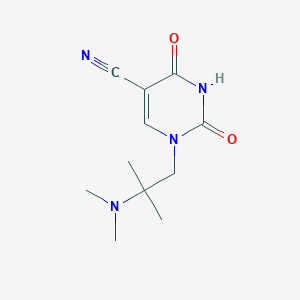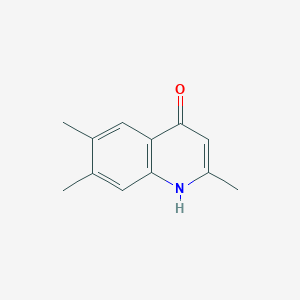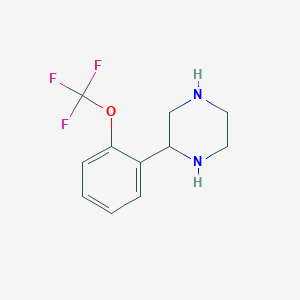
2-(2-(Trifluoromethoxy)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethoxy)phenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethoxy)phenyl)piperazine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperazine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the amine group of piperazine attacks the electrophilic carbon of the trifluoromethoxy-substituted phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)piperazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. It can bind to various receptors, including serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release . This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological and behavioral responses.
Comparison with Similar Compounds
- 1-(4-(Trifluoromethoxy)phenyl)piperazine
- 2-(Trifluoromethoxy)phenylboronic acid
- 2-(Trifluoromethoxy)phenylhydrazine
Comparison: 2-(2-(Trifluoromethoxy)phenyl)piperazine is unique due to the presence of both the trifluoromethoxy group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs . The trifluoromethoxy group enhances its stability and lipophilicity, while the piperazine ring provides a scaffold for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C11H13F3N2O |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]piperazine |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)9-7-15-5-6-16-9/h1-4,9,15-16H,5-7H2 |
InChI Key |
UBSDMTOVLXAVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


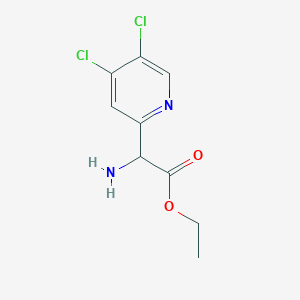
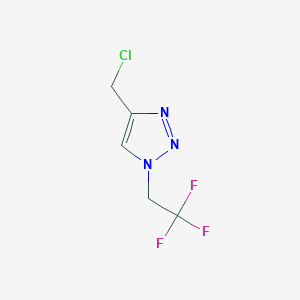
![(7-Methylimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14865658.png)
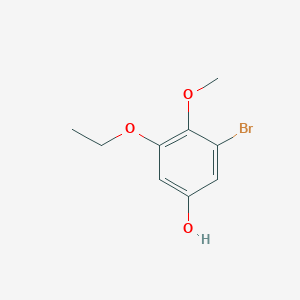
![2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14865680.png)
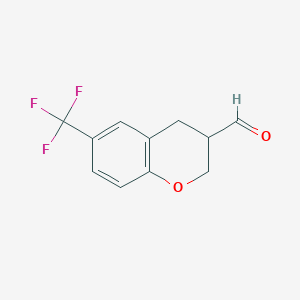
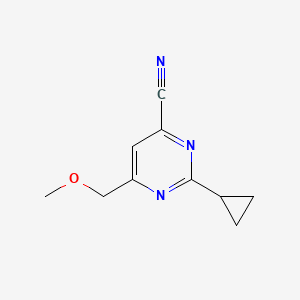
![2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14865697.png)
![[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B14865709.png)
